Amfenac-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

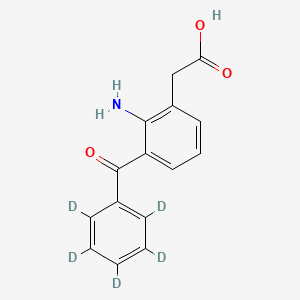

C15H13NO3 |

|---|---|

分子量 |

260.30 g/mol |

IUPAC名 |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetic acid |

InChI |

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/i1D,2D,3D,5D,6D |

InChIキー |

SOYCMDCMZDHQFP-XFEWCBMOSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)O)[2H])[2H] |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Amfenac-d5: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac-d5 is a deuterated analog of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). Amfenac itself is the active metabolite of Nepafenac and functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. The incorporation of deuterium atoms into the Amfenac structure, specifically on the benzoyl ring, makes this compound a valuable tool in pharmacokinetic and metabolic studies. The increased mass of deuterium can alter the metabolic profile of the drug, often leading to a longer half-life and reduced metabolic switching. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, Amfenac, with the key difference being the substitution of five hydrogen atoms with deuterium on the benzoyl moiety.

Chemical Structure:

A 2D representation of the chemical structure of this compound Sodium Salt Hydrate is not available in the search results. The IUPAC name and molecular formula provide a textual description of the structure.

Synonyms: 2-Amino-3-(benzoyl-d5)benzeneacetic Acid Sodium Salt, [2-Amino-3-(benzoyl-d5)phenyl]acetic Acid Sodium Salt[1]

| Identifier | Value |

| IUPAC Name | Sodium 2-(2-amino-3-(benzoyl-d5)phenyl)acetate hydrate |

| Molecular Formula | C₁₅H₇D₅NNaO₃[1] |

| Molecular Weight | 282.29 g/mol [1] |

| CAS Number | Not available for the deuterated sodium salt. The unlabeled parent compound Amfenac has the CAS number 51579-82-9.[2] |

| Parent Compound | Amfenac |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. While extensive experimental data for the deuterated compound is not publicly available, some key properties have been reported by various suppliers.

| Property | Value | Source |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage (≥1 year) | |

| Stock Solution Storage | 0 - 4°C for up to 1 month |

Mechanism of Action: Inhibition of Cyclooxygenase

Amfenac, the parent compound of this compound, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Amfenac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Amfenac is a potent inhibitor of both COX-1 and COX-2.

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of COX enzymes in the prostaglandin biosynthesis pathway and the point of inhibition by Amfenac.

Caption: Inhibition of COX-1 and COX-2 by Amfenac blocks prostaglandin synthesis.

Experimental Protocols

Synthesis of this compound: A Representative Workflow

Caption: A plausible synthetic workflow for this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of the parent compound, Amfenac, in plasma has been described and can be adapted for the analysis of this compound.

Instrumentation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase ODS (Octadecyl-silane) column.

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 7.0).

-

Detection: UV at 245 nm.

Sample Preparation (for plasma samples):

-

To 100 µL of plasma, add 100 µL of purified water.

-

Add 0.2 g of ammonium sulphate.

-

Add 100 µL of ethanol containing an internal standard (e.g., fenbufen).

-

Centrifuge the mixture.

-

Inject the ethanol layer directly into the HPLC system.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. For Amfenac, the reported detection limit in plasma was 0.1 µg/mL.

In Vitro COX Inhibition Assay: A General Protocol

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8, containing 5 mM EDTA and 2 mM phenol).

-

This compound test solution (dissolved in DMSO).

-

EIA detection reagents.

Procedure:

-

In a 96-well plate, add the reaction buffer, COX enzyme (either COX-1 or COX-2), and heme.

-

Add the this compound test solution at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using the EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).

The following diagram outlines a typical workflow for screening potential anti-inflammatory drugs.

Caption: General workflow for NSAID screening and development.

Conclusion

This compound is a critical tool for researchers in the fields of pharmacology and drug metabolism. Its deuterated structure allows for precise tracing and quantification in biological systems, aiding in the understanding of the pharmacokinetics and metabolic fate of Amfenac. The information provided in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, serves as a valuable resource for scientists and professionals engaged in the development and evaluation of anti-inflammatory therapeutics.

References

Physicochemical Properties of Deuterated Amfenac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of deuterated Amfenac is limited. This guide provides a comprehensive overview based on the known properties of Amfenac and the generally observed effects of deuteration on analogous molecules, particularly other non-steroidal anti-inflammatory drugs (NSAIDs). The quantitative data presented for deuterated Amfenac are predicted values and should be confirmed by experimental analysis.

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic and physicochemical properties of a molecule. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a reduced rate of metabolism, potentially enhancing the drug's half-life and therapeutic efficacy.[2] This guide explores the anticipated physicochemical properties of deuterated Amfenac, providing a theoretical framework for its development and characterization.

Predicted Physicochemical Properties

The introduction of deuterium into the Amfenac structure is expected to subtly modify its physicochemical characteristics. The following tables summarize the known properties of Amfenac and the predicted properties of a hypothetical deuterated Amfenac, based on studies of other deuterated NSAIDs like flurbiprofen.[2]

Table 1: Physicochemical Properties of Amfenac

| Property | Value | Reference |

| Chemical Name | 2-(2-amino-3-benzoylphenyl)acetic acid | [1] |

| Molecular Formula | C₁₅H₁₃NO₃ | [3] |

| Molecular Weight | 255.27 g/mol | |

| Melting Point | 121-123 °C (decomposes) | |

| pKa | Not explicitly available | |

| logP | 2.6 | |

| Solubility (Sodium Hydrate) | Water: 50 mg/mL, DMSO: 150 mg/mL | |

| Appearance | Yellow solid (Sodium Hydrate) |

Table 2: Predicted Physicochemical Properties of Deuterated Amfenac

| Property | Predicted Value | Rationale for Prediction |

| Molecular Weight | > 255.27 g/mol | The addition of deuterium atoms increases the overall molecular mass. |

| Melting Point | Slightly lower than Amfenac | Deuteration can disrupt crystal lattice packing, leading to a lower melting point, as observed with deuterated flurbiprofen. |

| pKa | Minimal to no change | Deuteration of non-ionizable C-H bonds is not expected to significantly alter the acidity of the carboxylic acid group. |

| logP | Similar to Amfenac | While minor changes are possible, significant alterations in lipophilicity are not typically observed with deuteration of non-exchangeable protons. |

| Aqueous Solubility | Potentially increased | Studies on deuterated flurbiprofen have shown a two-fold increase in aqueous solubility. |

Mechanism of Action: COX Inhibition

Amfenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Amfenac reduces the production of prostaglandins.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a deuterated Amfenac candidate.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of deuterated Amfenac in various aqueous buffers.

Methodology:

-

An excess amount of the deuterated Amfenac powder is added to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the samples are allowed to stand to allow undissolved solids to sediment.

-

An aliquot of the supernatant is carefully removed, filtered through a 0.45 µm filter to remove any remaining solid particles.

-

The concentration of the dissolved deuterated Amfenac in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of deuterated Amfenac.

Methodology:

-

A known concentration of deuterated Amfenac is dissolved in a suitable solvent mixture (e.g., water-methanol co-solvent for poorly soluble compounds).

-

The solution is placed in a thermostated vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of deuterated Amfenac.

Methodology:

-

A solution of deuterated Amfenac of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing a known amount of the deuterated Amfenac solution.

-

The flask is sealed and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

Aliquots are carefully taken from both the n-octanol and water phases.

-

The concentration of deuterated Amfenac in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point and thermal behavior of deuterated Amfenac.

Methodology:

-

A small, accurately weighed amount of the deuterated Amfenac powder (typically 1-5 mg) is placed into an aluminum DSC pan.

-

The pan is hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Crystallinity Assessment (Powder X-Ray Diffraction - PXRD)

Objective: To assess the crystalline nature of deuterated Amfenac.

Methodology:

-

A small amount of the deuterated Amfenac powder is gently packed into a sample holder.

-

The sample is placed in the PXRD instrument.

-

The sample is irradiated with monochromatic X-rays at a specific wavelength (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. Sharp peaks are indicative of a crystalline material, while a broad halo suggests an amorphous form.

Experimental and Characterization Workflow

The systematic characterization of a new chemical entity like deuterated Amfenac follows a logical workflow to ensure a thorough understanding of its physicochemical properties.

Conclusion

The deuteration of Amfenac presents a promising strategy for potentially improving its therapeutic profile. While direct experimental data for deuterated Amfenac is not yet widely available, a predictive understanding of its physicochemical properties can be established based on the behavior of its parent compound and other deuterated NSAIDs. This guide provides a foundational framework for the characterization of deuterated Amfenac, outlining the key properties to be assessed and the experimental methodologies to be employed. A thorough experimental investigation as detailed in this guide will be crucial to fully elucidate the physicochemical properties of deuterated Amfenac and to support its further development as a potential therapeutic agent.

References

In-Depth Technical Guide: Synthesis and Purification of Amfenac-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amfenac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Amfenac. The incorporation of deuterium can be a valuable strategy in drug development to alter pharmacokinetic properties. This document outlines a plausible synthetic pathway and purification protocol based on established chemical principles and available data for related compounds.

Overview of this compound

This compound is a stable isotope-labeled version of Amfenac, where five hydrogen atoms on the benzoyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Amfenac, allowing for precise quantification in biological matrices by mass spectrometry.

Chemical Structure:

-

Amfenac: 2-amino-3-benzoylphenylacetic acid

-

This compound: 2-amino-3-(benzoyl-d5)phenylacetic acid

| Property | Value |

| Chemical Formula | C₁₅H₈D₅NO₃ |

| Molecular Weight | 260.31 g/mol |

| Appearance | Off-white to pale yellow solid |

Synthetic Pathway

A likely synthetic route for this compound involves a multi-step process starting from commercially available deuterated precursors. The key strategic step is the introduction of the deuterated benzoyl group.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Benzoyl-d5 Chloride

This key intermediate can be prepared from benzene-d6 via a Friedel-Crafts acylation followed by chlorination of the resulting benzoic acid-d5.

-

Materials: Benzene-d6, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Thionyl Chloride (SOCl₂).

-

Procedure:

-

To a stirred solution of anhydrous aluminum chloride in benzene-d6 at 0-5 °C, slowly add acetyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield acetophenone-d5.

-

Oxidize the acetophenone-d5 to benzoic acid-d5 using a suitable oxidizing agent (e.g., potassium permanganate).

-

Treat the resulting benzoic acid-d5 with thionyl chloride to yield benzoyl-d5 chloride. Purify by distillation.

-

Step 2: Coupling with 2-Amino-3-bromophenylacetic acid derivative

A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to form the carbon-carbon bond between the deuterated benzoyl group and the phenylacetic acid backbone.

-

Materials: Benzoyl-d5 chloride, an appropriate ester of 2-amino-3-bromophenylacetic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and a boronic acid or organotin reagent derived from benzoyl-d5 chloride.

-

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., argon), combine the 2-amino-3-bromophenylacetic acid ester, the boronic acid derivative of benzoyl-d5, the palladium catalyst, and the base in a suitable solvent (e.g., toluene/ethanol/water mixture).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester protecting group to yield the carboxylic acid.

-

Materials: The ester intermediate from Step 2, Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), a solvent mixture (e.g., THF/water or methanol/water).

-

Procedure:

-

Dissolve the ester intermediate in the solvent mixture.

-

Add an aqueous solution of the base (e.g., 1M NaOH) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude this compound.

-

Purification of this compound

Purification is critical to ensure the final product is suitable for use as an analytical standard. A combination of techniques is typically employed.

Figure 2: General purification workflow for this compound.

Experimental Protocol: Purification

1. Recrystallization

Recrystallization is an effective method for removing impurities that have different solubility profiles from the desired product.

-

Solvent System Selection: A suitable solvent system must be identified where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar acidic compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent system.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent system.

-

Dry the purified crystals under vacuum.

-

2. Column Chromatography

If recrystallization does not provide sufficient purity, column chromatography can be used to separate the product from closely related impurities.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to keep the product protonated and improve peak shape.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final this compound product must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound. The isotopic distribution should confirm the presence of five deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and assessment of deuterium incorporation. | ¹H NMR will show the absence of signals from the benzoyl ring protons. ¹³C NMR will confirm the carbon skeleton. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak indicating high purity (typically >98%). |

| Melting Point | Assessment of purity. | A sharp melting point range consistent with a pure compound. |

Conclusion

The synthesis and purification of this compound require a multi-step approach involving the preparation of a deuterated intermediate followed by coupling and final deprotection. Careful purification using techniques such as recrystallization and column chromatography is essential to obtain a high-purity product suitable for use as an internal standard in demanding analytical applications. The characterization data is crucial to confirm the successful synthesis and to ensure the quality of the final compound for its intended use in research and development.

The Gold Standard: A Technical Guide to the Mechanism of Action of Amfenac-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Amfenac-d5 as an internal standard in quantitative bioanalysis. We delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to support its application in high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Fundamental Role of a Deuterated Internal Standard

In the landscape of regulated bioanalysis, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog like this compound, is recognized as the gold standard. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have noted the use of validated HPLC/MS/MS methods for Amfenac where its deuterated form served as the internal standard, underscoring its acceptance in rigorous analytical applications.[1]

The core principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, in this case, Amfenac. This similarity ensures that this compound mimics the behavior of Amfenac throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. By adding a known concentration of this compound to all samples, including calibration standards and quality controls, it effectively compensates for variations in sample handling, matrix effects, and instrument response. The ratio of the analyte signal to the internal standard signal is used for quantification, leading to more robust and reliable results.

Physicochemical Properties of Amfenac

Understanding the properties of Amfenac is crucial for developing a robust analytical method.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₃NO₃ | N/A |

| Molecular Weight | 255.27 g/mol | N/A |

| pKa | 4-5 (acidic drug) | [2] |

| LogP | N/A | N/A |

Mechanism of Action of this compound in LC-MS/MS

The primary mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry.

-

Co-elution: Due to the subtle difference in mass between hydrogen and deuterium, this compound has nearly identical chromatographic behavior to Amfenac. This co-elution is critical because it ensures that both compounds experience the same matrix effects at the same point in time during elution into the mass spectrometer's ion source.

-

Identical Ionization Efficiency: Amfenac and this compound exhibit virtually identical ionization efficiencies in the electrospray ionization (ESI) source of the mass spectrometer. This means that any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same degree.

-

Mass Differentiation: The key difference between Amfenac and this compound is their mass. The five deuterium atoms in this compound result in a 5-dalton mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard. This mass difference is crucial for generating separate signals for quantification.

The following diagram illustrates the logical relationship of using a deuterated internal standard to correct for variability in an LC-MS/MS workflow.

References

Amfenac-d5: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Amfenac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Amfenac. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the quantitative analysis of Amfenac in biological matrices. This document outlines the methodologies for determining its isotopic enrichment, summarizes its stability profile under various conditions, and details relevant experimental protocols.

Isotopic Purity of this compound

The isotopic purity of this compound is a crucial parameter, defining the percentage of the molecule that contains the desired five deuterium atoms. High isotopic enrichment is essential for its utility as an internal standard, ensuring minimal interference from unlabeled or partially labeled species.

Data Presentation: Isotopic Distribution

The isotopic distribution of a representative batch of this compound is summarized in the table below. This data is typically obtained using high-resolution mass spectrometry (HRMS).

| Isotopologue | Chemical Formula | Relative Abundance (%) |

| d0 (unlabeled) | C₁₅H₁₃NO₃ | < 0.1 |

| d1 | C₁₅H₁₂D₁NO₃ | < 0.2 |

| d2 | C₁₅H₁₁D₂NO₃ | < 0.5 |

| d3 | C₁₅H₁₀D₃NO₃ | < 1.0 |

| d4 | C₁₅H₉D₄NO₃ | ~ 2.0 |

| d5 | C₁₅H₈D₅NO₃ | > 96.0 |

Table 1: Representative Isotopic Distribution of this compound. The data demonstrates high isotopic enrichment for the d5 species, with minimal contributions from lower deuterated and unlabeled isotopologues.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the definitive technique for determining the isotopic purity of deuterated compounds due to its high mass accuracy and sensitivity.

1.2.1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent (e.g., 1 mL of acetonitrile) to create a stock solution.

-

Further dilute the stock solution to a final concentration of approximately 1 µg/mL in the mobile phase.

1.2.2. LC-HRMS Instrumentation and Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 320 °C.

-

Mass Range: m/z 100-500.

-

Resolution: ≥ 70,000.

1.2.3. Data Analysis:

-

Acquire the full scan mass spectra of the eluting this compound peak.

-

Extract the ion chromatograms for the theoretical exact masses of the d0 to d5 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

Stability of this compound

Stability studies are essential to ensure the integrity of this compound as a reference standard over time and under various environmental conditions. These studies typically involve forced degradation and long-term stability testing according to ICH guidelines.

Data Presentation: Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions to identify potential degradation products and pathways.

| Stress Condition | Duration | Temperature | Observations |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | Minor degradation observed. |

| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | Significant degradation to known impurities. |

| Oxidative (3% H₂O₂) | 24 hours | Ambient | Moderate degradation. |

| Thermal | 7 days | 80 °C | Minimal degradation. |

| Photolytic (ICH Q1B) | 10 days | Ambient | Slight discoloration, minimal degradation. |

Table 2: Summary of Forced Degradation Studies on this compound.

Data Presentation: Long-Term Stability

Long-term stability studies are conducted under controlled storage conditions to establish a re-test period.

| Storage Condition (ICH) | Duration | Purity by HPLC (%) | Comments |

| 25 °C / 60% RH | 12 months | > 99.5% | No significant change in purity. |

| 40 °C / 75% RH | 6 months | > 99.0% | No significant degradation observed. |

| 5 °C | 24 months | > 99.8% | Stable. Recommended storage condition. |

| -20 °C | 36 months | > 99.8% | Stable. Recommended for long-term storage.[1] |

Table 3: Long-Term Stability Data for this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

2.3.1. Sample Preparation:

-

Prepare solutions of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase for both stressed and unstressed samples.

2.3.2. HPLC Instrumentation and Parameters:

-

HPLC System: A system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and 0.05 M phosphate buffer (pH 6.8) (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 272 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

2.3.3. Validation Parameters:

-

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all potential degradation product peaks.

Synthesis of this compound

A plausible synthetic route to this compound involves the deuteration of a suitable precursor followed by standard synthetic transformations to construct the final molecule. A common strategy is to introduce the deuterium atoms via a deuterated reagent.

A potential synthesis could start from a deuterated benzene derivative, such as benzene-d6, which is then converted to benzoyl chloride-d5. This deuterated intermediate can then be used in a Friedel-Crafts acylation reaction with a protected aniline derivative, followed by further steps to introduce the acetic acid side chain and deprotection to yield this compound. The specific details of the synthesis are often proprietary to the manufacturer.

Mechanism of Action of Amfenac

Amfenac is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] By blocking COX-1 and COX-2, Amfenac reduces the production of prostaglandins, thereby alleviating inflammation and pain.[2]

References

Navigating the Sourcing of Amfenac-d5 for Preclinical Research: A Technical Guide

For researchers and drug development professionals, the procurement of high-quality, reliable deuterated internal standards is a critical step in ensuring the accuracy and reproducibility of bioanalytical data. This technical guide provides an in-depth overview of the commercial landscape for Amfenac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Amfenac. This guide is intended to assist in the strategic selection of a suitable supplier for research purposes.

Commercial Supplier Landscape for this compound

Several specialized chemical suppliers offer this compound and its salt forms. The availability, product specifications, and purchasing details often require direct inquiry. Below is a comparative summary of key information gathered from various commercial suppliers. It is important to note that pricing and real-time availability are dynamic and necessitate direct contact with the vendors.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | CAS Number |

| Acanthus Research | This compound | AMF-16-002-10mg | C15H7D5NNaO3 | Not Specified | Pending QC | N/A |

| This compound Sodium Hydrate | AMF-16-001 | C15H10D5NNaO4+ | Not Specified | Made to Order | 61618-27-7 | |

| Cerilliant (MilliporeSigma) | This compound Sodium Salt | B130739-10 | C15H7D5NNaO3 | 282.28 | Certificate of Analysis | Not Available |

| MedchemExpress | This compound sodium | Not Specified | Not Specified | Not Specified | In-stock | Not Specified |

| Pharmaffiliates | This compound Sodium Hydrate | Not Specified | C15H9D5NNaO4 | 300.3 | Request CoA | Not Specified |

| Simson Pharma Limited | This compound Sodium Salt | A1580001 | C15H7D5NNaO3 | 282.28 | Certificate of Analysis | NA |

| TLC Pharmaceutical Standards | This compound | A-872 | C15H8NO3D5 | 260.31 | Backordered | Not Specified |

| VIVAN Life Sciences | Amfenac D5 | VLDL-00320 | C₁₅H₇D₅NNaO₃ | 282.29 | CoA Provided | NA |

| Xcess Biosciences | Amfenac D5 Sodium Hydrate | M8737-10 | C15H14NNaO4 | 300.30 | ≥98% | Not Specified |

Strategic Supplier Selection Workflow

The process of selecting a commercial supplier for a critical research material like this compound should be systematic. The following workflow outlines the key decision points and actions required to ensure the procurement of a suitable product that meets the rigorous demands of your research.

Methodological Considerations for the Use of this compound

While specific experimental protocols are proprietary to the end-user's laboratory and application, the primary use of this compound is as an internal standard in bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a generalized workflow for the development of such a method.

General Bioanalytical Method Development Workflow using a Deuterated Internal Standard

Key Experimental Considerations:

-

Purity and Identity Verification: Upon receipt, it is best practice to independently verify the identity and purity of the this compound standard, for example, by high-resolution mass spectrometry and NMR, to confirm the isotopic labeling pattern and absence of significant impurities.

-

Mass Spectrometry Tuning: The deuterated standard will have a different mass-to-charge ratio (m/z) than the parent compound. It is essential to optimize the precursor and product ion transitions for both Amfenac and this compound in the mass spectrometer.

-

Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure that any matrix effects are compensated for effectively. The five deuterium atoms on the benzoyl ring of this compound should have a minimal impact on its chromatographic behavior relative to Amfenac.

-

Stability: The stability of this compound in stock solutions and in the biological matrix under the conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability) should be assessed during method validation.

This guide provides a foundational framework for the procurement and application of this compound in a research setting. Due to the specialized nature of this product, direct and detailed communication with potential suppliers is paramount to ensuring the success of subsequent experimental work.

A Comprehensive Guide to the Certificate of Analysis for Amfenac-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of a representative Certificate of Analysis (CoA) for Amfenac-d5, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Amfenac. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled standard in research and development applications. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Amfenac.

Compound Information

A Certificate of Analysis for a reference standard like this compound will begin with fundamental identifying information.

| Parameter | Specification |

| Product Name | This compound |

| Alternate Names | 2-Amino-3-(benzoyl-d5)benzeneacetic Acid |

| Chemical Formula | C₁₅H₈D₅NO₃ |

| Molecular Weight | 260.30 g/mol |

| CAS Number | Not Assigned |

| Parent Drug | Amfenac |

| Appearance | Off-White to Light Yellow Solid |

| Solubility | Soluble in DMSO and Methanol |

Quantitative Analysis Summary

The core of the CoA provides quantitative data on the purity, identity, and quality of the material. These results are obtained through a series of rigorous analytical tests.

| Analytical Test | Method | Result | Specification |

| Purity (by HPLC) | High-Performance Liquid Chromatography | 99.8% | ≥ 98.0% |

| Identity | ¹H-NMR Spectroscopy | Conforms to Structure | Conforms to Structure |

| Identity | Mass Spectrometry (ESI-MS) | 261.1 [M+H]⁺ | Consistent with Calculated Mass |

| Isotopic Purity | Mass Spectrometry | 99.5% | ≥ 99% Deuterium Incorporation |

| Residual Solvents | Gas Chromatography (GC) | < 0.1% | Meets USP <467> Requirements |

| Water Content | Karl Fischer Titration | 0.2% | ≤ 1.0% |

Detailed Experimental Protocols

To ensure transparency and reproducibility, a comprehensive CoA will detail the methodologies used for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

-

System: Agilent 1260 Infinity II LC System or equivalent

-

Detector: Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of 0.1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total peak area in the chromatogram.

¹H-NMR Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and assess the degree of deuteration.

Instrumentation:

-

Spectrometer: Bruker Avance III 400 MHz NMR Spectrometer or equivalent

Experimental Parameters:

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 25°C

Data Analysis: The ¹H-NMR spectrum is analyzed for the presence of characteristic proton signals corresponding to the non-deuterated positions of the Amfenac molecule. The absence or significant reduction of signals from the deuterated positions confirms the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of this compound and determine its isotopic purity.

Instrumentation:

-

System: Agilent 6530 Q-TOF LC/MS or equivalent

-

Ionization Source: Electrospray Ionization (ESI), positive mode

Experimental Parameters:

-

Mobile Phase: Acetonitrile/Water (1:1) with 0.1% Formic Acid

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325°C

Data Analysis: The mass spectrum is examined for the presence of the molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺). Isotopic purity is assessed by comparing the intensity of the desired deuterated mass peak to any residual non-deuterated or partially deuterated species.

Visualizations

This compound Certificate of Analysis Workflow

Caption: Workflow for generating a Certificate of Analysis for this compound.

Logical Relationship of Analytical Tests

Caption: Logical relationships between this compound and its analytical tests.

This guide provides a foundational understanding of the critical information presented in a Certificate of Analysis for this compound. For specific applications, always refer to the CoA provided by the supplier for the particular lot of material being used.

Deuterated NSAIDs for Mass Spectrometry Applications: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of deuterated non-steroidal anti-inflammatory drugs (NSAIDs) as internal standards in mass spectrometry-based bioanalysis. It covers the rationale for their use, synthesis considerations, and detailed analytical methodologies.

Introduction: The Gold Standard for Bioanalysis

In the quantitative analysis of drugs and their metabolites in complex biological matrices, such as plasma and urine, accuracy and precision are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including matrix effects, variations in sample extraction recovery, and instrument response variability.[2]

To compensate for these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[3] Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs of the analyte, are widely regarded as the "gold standard" for internal standards in LC-MS/MS bioanalysis.[2]

Advantages of Deuterated NSAIDs as Internal Standards:

-

Co-elution with the Analyte: Deuterated NSAIDs have nearly identical chemical and physical properties to their non-deuterated counterparts, resulting in co-elution during chromatographic separation. This ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement.[3]

-

Similar Extraction Recovery: The similar chemical properties lead to comparable recovery rates during sample preparation procedures like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

-

Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterated internal standards significantly improve the accuracy and precision of quantification.

-

Mass Differentiation: The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by the mass spectrometer, without interfering with each other's signals.

Synthesis of Deuterated NSAIDs

The introduction of deuterium atoms into an NSAID molecule is a critical step in preparing a suitable internal standard. The position and number of deuterium atoms should be carefully chosen to ensure stability (i.e., the deuterium atoms do not exchange back with hydrogen during sample processing) and a sufficient mass shift to avoid isotopic crosstalk with the analyte. Common strategies for deuterium labeling include:

-

Decarboxylative Deuteration of Carboxylic Acids: This method allows for the precise introduction of deuterium in place of a carboxylic acid group, which is a common moiety in NSAIDs. This can be achieved using synergistic photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source.

-

Late-Stage C(sp³)–H Deuteration of Carboxylic Acids: Recent advances allow for the regioselective deuteration of C(sp³)–H bonds in free carboxylic acids, offering a powerful tool for labeling complex molecules.

-

Deuterium Labeling of Aromatic Rings: For NSAIDs containing aromatic rings, iridium-catalyzed hydrogen isotope exchange (HIE) can be employed to introduce deuterium atoms at specific positions. Zeolite-catalyzed exchange with perdeuteriobenzene is another method for labeling aromatic hydrocarbons.

A specific example is the synthesis of deuterated meloxicam, which can be achieved in a four-step synthesis from saccharin, involving a selective alkylation with deuterated methyl iodide (CD₃I).

Quantitative Data for LC-MS/MS Analysis

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of common NSAIDs using their deuterated internal standards. These values can serve as a starting point for method development and validation.

Table 1: Ibuprofen

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |

| Ibuprofen | 205.0 | 161.1 | ESI- | 0.05 - 36 | 0.05 | |

| Ibuprofen-d3 | 208.0 | 164.0 | ESI- | N/A | N/A |

Table 2: Naproxen

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |

| Naproxen | 229.1 | 185.1 | ESI- | 0.100 - 50.0 | 0.100 | |

| Naproxen-d3 | 232.1 | 188.1 | ESI- | N/A | N/A | N/A |

Table 3: Diclofenac

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Diclofenac | 294.0 | 250.0 | ESI- | 3.9 - 1194 | 3.9 | |

| Diclofenac-d4 | 300.1 | 256.1 | ESI- | N/A | N/A |

Table 4: Celecoxib

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Celecoxib | 380 | 316 | ESI- | 7.0 - 1800 | 7.0 | |

| Celecoxib-d4 | 384 | 320 | ESI- | N/A | N/A |

Table 5: Meloxicam

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Meloxicam | 352.1 | 115.1 | ESI+ | 10.0 - 3000 | 10.0 | |

| ¹³C₆-Meloxicam | 358.1 | 115.1 | ESI+ | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for the analysis of NSAIDs in biological matrices using deuterated internal standards.

Sample Preparation: Protein Precipitation (for Ibuprofen)

This protocol is adapted from a validated method for the determination of ibuprofen in human plasma.

-

To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

-

Add 20 µL of the internal standard working solution (Ibuprofen-d3 in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (for Ibuprofen)

This protocol is based on a validated method for the determination of ibuprofen in human plasma.

-

LC System: High-Performance Liquid Chromatography system

-

Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent

-

Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water

-

Mobile Phase B: Methanol

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.0 min: 30% to 95% B

-

2.0-3.0 min: 95% B

-

3.0-3.1 min: 95% to 30% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 35°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI) in negative mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ibuprofen: m/z 205.0 → 161.1

-

Ibuprofen-d3: m/z 208.0 → 164.0

-

Visualizations

Metabolic Pathway of a Common NSAID (Ibuprofen)

The metabolism of many NSAIDs, including ibuprofen, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Caption: Metabolic pathway of Ibuprofen.

Experimental Workflow for Bioanalytical Method Validation

The following workflow illustrates the key steps in validating a bioanalytical method using a deuterated internal standard.

Caption: Bioanalytical workflow for NSAID quantification.

Logical Relationship of Internal Standard Correction

This diagram illustrates how a deuterated internal standard corrects for variations in the analytical process.

Caption: Logic of internal standard correction.

References

The Integral Role of Amfenac-d5 in Pharmacokinetic Profiling of Amfenac

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][2] Understanding the pharmacokinetic profile of Amfenac is crucial for optimizing its therapeutic efficacy and safety. This technical guide delves into the pivotal role of its deuterated analog, Amfenac-d5, in the precise and accurate quantification of Amfenac in biological matrices during pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the reliability of pharmacokinetic data.

The Significance of Deuterated Internal Standards in Pharmacokinetic Analysis

In pharmacokinetic studies, researchers aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. This requires highly accurate and precise measurement of drug concentrations in biological fluids over time. Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, serve as ideal internal standards for mass spectrometry-based quantification.[3]

This compound is chemically identical to Amfenac, ensuring that it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled Amfenac. This co-elution and differential detection enable the correction for variability in sample preparation and instrument response, leading to highly reliable and reproducible results.

Pharmacokinetic Parameters of Amfenac

The following tables summarize key pharmacokinetic parameters of Amfenac that have been reported in various studies. These values are essential for understanding the drug's behavior in the body.

Table 1: Pharmacokinetic Parameters of Amfenac in Human Aqueous Humor Following Topical Administration

| Parameter | Value | Study Reference |

| Peak Concentration (Cmax) | 70.1 ng/mL | [1][2] |

| Time to Peak Concentration (Tmax) | Not Specified | |

| Area Under the Curve (AUC) | Significantly lower than its prodrug, Nepafenac |

Table 2: Pharmacokinetic Parameters of Amfenac in Human Plasma Following Topical Ocular Administration of Nepafenac 0.1%

| Parameter | Value (Mean ± SD) | Study Reference |

| Steady-State Peak Concentration (Cmax) | 0.422 ± 0.121 ng/mL | |

| Time to Peak Concentration (Tmax) | 3 hours post-dose |

Experimental Protocols

The accurate determination of Amfenac concentrations in biological matrices is predominantly achieved through validated LC-MS/MS methods, which rely on this compound as an internal standard.

Bioanalytical Method for Amfenac Quantification using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing this compound (internal standard) at a known concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on optimal signal.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Amfenac: Precursor ion (m/z) → Product ion (m/z) (Specific values to be determined during method development).

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Specific values to be determined during method development, with a mass shift corresponding to the deuterium labeling).

-

-

Data Analysis: The peak area ratio of Amfenac to this compound is used to construct a calibration curve and quantify the concentration of Amfenac in the unknown samples.

Visualizing Experimental Workflows and Signaling Pathways

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Amfenac, highlighting the critical role of the bioanalytical phase where this compound is utilized.

Caption: Workflow of a typical pharmacokinetic study of Amfenac.

Amfenac's Mechanism of Action: COX Inhibition Pathway

Amfenac exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

References

- 1. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA [pubmed.ncbi.nlm.nih.gov]

Amfenac-d5 safety data sheet and handling precautions

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Amfenac-d5 is not publicly available. This guide has been compiled from publicly accessible data for this compound and its non-deuterated analogue, Amfenac sodium, supplemented with general principles of laboratory safety. The information provided herein should be used as a guide and not as a substitute for a formal risk assessment conducted by qualified professionals.

Chemical Identity

This compound is the deuterated form of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). Stable isotope-labeled compounds like this compound are primarily used as internal standards in analytical and research applications.

| Identifier | Information |

| Chemical Name | 2-Amino-3-(benzoyl-d5)benzeneacetic Acid Sodium Salt |

| Synonyms | This compound Sodium Salt, [2-Amino-3-(benzoyl-d5)phenyl]acetic Acid |

| Molecular Formula | C₁₅H₇D₅NNaO₃ |

| Molecular Weight | 282.29 g/mol |

| Parent Drug | Amfenac |

Hazard Identification (Inferred)

The specific hazards of this compound have not been fully characterized. The following potential hazards are inferred from its parent compound, Amfenac, and the general toxicological profile of NSAIDs.

| Hazard Category | Potential Hazard |

| Acute Toxicity (Oral) | Based on data for Amfenac sodium, it may be harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact. |

| Eye Damage/Irritation | May cause eye irritation. |

| Target Organ Toxicity | Prolonged or repeated exposure may cause damage to the gastrointestinal tract, kidneys, and liver, which is a known risk for NSAIDs. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

| Aspect | Precaution |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are -20°C for long-term storage (up to 1 year) and 2-8°C for short-term storage.[1] |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid inhalation of dust.[2][3][4][5] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled. |

First-Aid Measures (General Guidance)

In the absence of specific data for this compound, the following general first-aid measures for chemical exposure should be followed.

| Exposure Route | First-Aid Measure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |

Toxicological Data (Amfenac Sodium)

The following toxicological data is for the non-deuterated form, Amfenac sodium, and should be considered indicative for this compound. The primary mechanism of toxicity for Amfenac is the inhibition of cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and renal adverse effects.

| Parameter | Value | Species | Route of Administration |

| LD50 | 1190 mg/kg | Male Mice | Oral |

| LD50 | 1450 mg/kg | Female Mice | Oral |

| LD50 | 580 mg/kg | Male Mice | Subcutaneous |

| LD50 | 625 mg/kg | Female Mice | Subcutaneous |

| LD50 | 540 mg/kg | Male Mice | Intramuscular |

| LD50 | 610 mg/kg | Female Mice | Intramuscular |

| LD50 | 550 mg/kg | Male Mice | Intravenous |

| LD50 | 630 mg/kg | Female Mice | Intravenous |

| LD50 | 790 mg/kg | Male Mice | Intraperitoneal |

| LD50 | 710 mg/kg | Female Mice | Intraperitoneal |

Experimental Protocols and Visualizations

As no specific experimental protocols for the safety assessment of this compound are available, a generalized workflow for the safe handling of chemical compounds in a research setting is provided below.

Safe Handling Workflow

Caption: A generalized workflow for the safe handling of a chemical compound.

Hazard and Control Relationships

References

Methodological & Application

Application Notes: Amfenac-d5 as an Internal Standard for LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Accurate and precise quantification of Amfenac in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (IS) is paramount for robust and reliable LC-MS/MS quantification. Amfenac-d5, a deuterated analog of Amfenac, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte. This ensures that it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the quantification of Amfenac in human plasma using this compound as an internal standard.

Signaling Pathway

Amfenac, the active metabolite of Nepafenac, exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Metabolic activation of Nepafenac to Amfenac and its mechanism of action.

Experimental Protocols

This protocol outlines a method for the quantitative analysis of Amfenac in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.

Materials and Reagents

-

Amfenac analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Standard and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amfenac and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Amfenac by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 100 µL of the respective plasma sample (blank, standard, QC, or unknown).

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 2.0 | |

| 2.1 | |

| 3.0 |

Mass Spectrometry

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

MRM Transitions

The following MRM transitions are predicted based on the molecular weights and common fragmentation patterns of similar compounds. Note: These transitions and collision energies should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Amfenac | 256.1 | 210.1 | 200 | 15 |

| This compound | 261.1 | 215.1 | 200 | 15 |

The predicted product ion for Amfenac (m/z 210.1) corresponds to the neutral loss of formic acid and a subsequent loss. The product ion for this compound is shifted by 5 Da, consistent with the deuteration on the benzoyl ring.

Experimental Workflow

Caption: Workflow for the quantification of Amfenac in plasma.

Data Presentation

The following tables present representative quantitative data for an LC-MS/MS assay for Amfenac using this compound as an internal standard.

Table 1: Calibration Curve for Amfenac in Human Plasma

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,900 | 13.126 |

| 1000 | 1,320,000 | 50,100 | 26.347 |

| Linearity (r²) | \multicolumn{3}{c | }{≥ 0.995} | |

| Range | \multicolumn{3}{c | }{1 - 1000 ng/mL} | |

| LLOQ | \multicolumn{3}{c | }{1 ng/mL} |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low (LQC) | 3 | 2.95 | 98.3 | 4.5 |

| Medium (MQC) | 80 | 81.2 | 101.5 | 3.2 |

| High (HQC) | 800 | 790.4 | 98.8 | 2.8 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Amfenac in human plasma using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. The provided experimental parameters and workflows can be adapted and optimized for specific laboratory instrumentation and requirements.

Protocol for the Preparation of Amfenac-d5 Stock Solutions

Introduction

Amfenac-d5 is the deuterated analog of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). In research and drug development, this compound is frequently utilized as an internal standard for the quantitative analysis of Amfenac in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting variations during sample preparation and analysis, ensuring the accuracy and precision of the results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound stock solutions.

Table 1: Physicochemical Properties of this compound Sodium

| Property | Value | Reference |

| Molecular Formula | C₁₅H₇D₅NNaO₃ | [1] |

| Molecular Weight | 282.28 g/mol | [1] |

| Appearance | Solid | [2] |

Table 2: Solubility of this compound Sodium

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (354.26 mM) | Requires sonication. Use of newly opened DMSO is recommended due to its hygroscopic nature. | [2] |

| DMSO/PEG300/Tween-80/Saline | 2.5 mg/mL (8.86 mM) | A multi-solvent system for preparing working solutions. | [2] |

Table 3: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Notes | Reference |

| -80°C | 6 months | Sealed storage, away from moisture. Aliquoting is recommended to prevent repeated freeze-thaw cycles. | |

| -20°C | 1 month | Sealed storage, away from moisture. | |

| 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange in aqueous/protic solvents. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol is suitable for preparing a primary stock solution that can be further diluted for various applications, including use as an internal standard in bioanalytical assays.

Materials:

-

This compound sodium solid

-

Anhydrous Dimethyl Sulfoxide (DMSO), high purity

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Pipettes and tips

-

Vortex mixer

-

Sonicator

-

Amber glass vials for storage

Procedure:

-

Equilibration: Allow the sealed container of this compound sodium to equilibrate to room temperature for at least 30 minutes before opening. This prevents the condensation of atmospheric moisture onto the solid.

-

Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound sodium.

-

Dissolution: Transfer the weighed solid into a Class A volumetric flask. Add a portion of anhydrous DMSO, and vortex thoroughly to dissolve the solid. If necessary, use a sonicator to aid dissolution.

-

Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Aliquoting and Storage: Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles and protect it from light. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol describes the preparation of a 2.5 mg/mL this compound working solution suitable for administration in animal studies.

Materials:

-

This compound primary stock solution in DMSO (e.g., 25 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% sodium chloride in ddH₂O)

-

Sterile conical tubes

-

Pipettes and tips

Procedure:

-

Initial Mixture: In a sterile conical tube, add 400 µL of PEG300.

-

Addition of DMSO Stock: To the PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO and mix thoroughly.

-

Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is achieved.

-

Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix the solution well. This will result in a clear 2.5 mg/mL working solution.

-

Use: This formulation should be prepared fresh for optimal results.

Mandatory Visualizations

Caption: Workflow for preparing this compound stock solutions.

References

Application Note: A Robust Bioanalytical Method for the Quantification of Amfenac in Human Plasma Using Amfenac-d5 as an Internal Standard by LC-MS/MS

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are critical in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][4] By blocking COX enzymes, Amfenac effectively reduces prostaglandin production, leading to its therapeutic effects. It is the active metabolite of nepafenac, a prodrug used in ophthalmic solutions to treat pain and inflammation associated with cataract surgery. Accurate quantification of Amfenac in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.

This application note describes a sensitive, selective, and robust bioanalytical method for the determination of Amfenac in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Amfenac-d5, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing.

Mechanism of Action: COX Inhibition

Amfenac competitively binds to the active sites of COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and primarily associated with inflammation. Amfenac inhibits both isoforms, with a slightly higher potency for COX-2.

Caption: Amfenac's inhibition of COX-1 and COX-2 pathways.

Experimental Protocols

Materials and Reagents

-

Analytes: Amfenac (≥98% purity), this compound (≥98% purity, isotopic enrichment ≥98%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Biological Matrix: Human plasma (K2EDTA as anticoagulant).

-